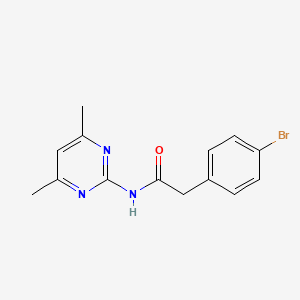![molecular formula C17H19N3O5 B5858063 N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide, commonly known as DMAP-Nitro, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been shown to have numerous biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DMAP-Nitro has been widely used in scientific research as a N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitor. N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DMAP-Nitro has been shown to inhibit the activity of N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide, leading to changes in cellular signaling pathways and downstream effects on cellular processes. In addition to its use as a N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitor, DMAP-Nitro has also been used in studies of cancer, inflammation, and neurological disorders.
Mecanismo De Acción
DMAP-Nitro inhibits N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide by binding to the enzyme's regulatory domain. This binding prevents the activation of N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide by other signaling molecules, leading to a decrease in N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide activity. The inhibition of N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide by DMAP-Nitro has downstream effects on cellular processes, including changes in gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAP-Nitro are diverse and depend on the specific cellular context in which it is used. In general, DMAP-Nitro has been shown to have anti-inflammatory effects, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAP-Nitro in lab experiments is its potency as a N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitor. It has been shown to be effective at inhibiting N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide activity at low concentrations, making it a useful tool for studying the role of N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide in cellular processes. However, one limitation of using DMAP-Nitro is its potential for off-target effects. Like many small molecule inhibitors, DMAP-Nitro may bind to other proteins or enzymes in addition to N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide, leading to unintended effects on cellular processes.
Direcciones Futuras
For research on DMAP-Nitro include the development of more selective N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide inhibitors and the use of DMAP-Nitro in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of DMAP-Nitro involves several steps. The first step is the reaction of 4-nitrobenzoyl chloride with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-nitrobenzamide. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride to form the final product, DMAP-Nitro. The synthesis of DMAP-Nitro is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-19(2)12-7-5-11(6-8-12)18-17(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h5-10H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRINKICCIYFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)





![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


